2-amino-4-hydroxy-3-methyl-4H-imidazol-5-one
Overview
Description
2-amino-4-hydroxy-3-methyl-4H-imidazol-5-one is a heterocyclic compound that features an imidazole ring, which is a five-membered ring containing two nitrogen atoms
Mechanism of Action
Target of Action
It is likely that this compound interacts with multiple targets in the body, similar to its parent compound, creatinine .
Mode of Action
It is believed to arise as an oxidative metabolite of creatinine
Biochemical Pathways
5-Hydroxycreatinine is thought to be involved in the metabolism of creatinine, where it arises as an oxidative metabolite
Pharmacokinetics
As an oxidative metabolite of creatinine, it is likely that it shares some pharmacokinetic properties with creatinine .
Result of Action
It has been suggested that it may play a role in the production of the uremic toxin, methylguanidine, from creatinine in uremic patients .
Biochemical Analysis
Biochemical Properties
5-Hydroxycreatinine is involved in biochemical reactions as an oxidative metabolite of creatinine
Cellular Effects
It has been identified as a new toxin candidate in uremic patients , suggesting that it may have significant effects on cellular processes in these individuals.
Molecular Mechanism
It is believed to arise from the oxidative metabolism of creatinine
Temporal Effects in Laboratory Settings
It has been isolated from the urine of uremic patients , suggesting that it may have long-term effects on cellular function in these individuals.
Metabolic Pathways
5-Hydroxycreatinine is believed to be involved in the metabolic pathway of creatinine, arising as an oxidative metabolite
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-hydroxy-3-methyl-4H-imidazol-5-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of ketones with amidines under oxidative conditions. For instance, a one-pot oxidative condensation of ketones and amidines can be employed, where molecular oxygen is used to oxidize the α-keto carbon to a diketone in situ, which then cyclizes under basic conditions to produce the desired imidazol-4-one .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, and employing continuous flow reactors, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
2-amino-4-hydroxy-3-methyl-4H-imidazol-5-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include molecular oxygen for oxidation, hydrogen gas for reduction, and various halides for substitution reactions. The conditions typically involve the use of catalysts such as nickel or palladium to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of diketones, while substitution reactions can yield a variety of substituted imidazole derivatives.
Scientific Research Applications
2-amino-4-hydroxy-3-methyl-4H-imidazol-5-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential role in biological systems, including its presence as a post-translational modification in proteins.
Medicine: Research is ongoing into its potential therapeutic applications, such as its use in drug development for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Comparison with Similar Compounds
Similar Compounds
2-amino-3-methyl-4H-imidazol-5-one: This compound is structurally similar but lacks the hydroxy group at the 4-position.
Imidazole: A simpler structure that forms the core of many biologically active molecules.
Histidine: An amino acid that contains an imidazole ring and is involved in various metabolic processes.
Uniqueness
2-amino-4-hydroxy-3-methyl-4H-imidazol-5-one is unique due to the presence of both amino and hydroxy groups on the imidazole ring, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
5-hydroxy-2-imino-1-methylimidazolidin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O2/c1-7-3(9)2(8)6-4(7)5/h3,9H,1H3,(H2,5,6,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMQPRZPBBUJEGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(=O)NC1=N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133882-98-1 | |
Record name | Creatol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133882981 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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